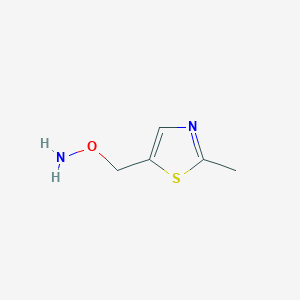
1-(3,5-Dibromopyridin-2-yl)ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,5-Dibromopyridin-2-yl)ethan-1-amine is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of two bromine atoms attached to the pyridine ring and an ethanamine group at the 2-position. It is a valuable intermediate in organic synthesis and has various applications in scientific research and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-Dibromopyridin-2-yl)ethan-1-amine typically involves the bromination of pyridine derivatives followed by the introduction of the ethanamine group. One common method is the bromination of 2-ethylpyridine using bromine in the presence of a catalyst such as iron(III) bromide. The resulting 3,5-dibromo-2-ethylpyridine is then subjected to amination using reagents like ammonia or primary amines under suitable conditions to yield this compound .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3,5-Dibromopyridin-2-yl)ethan-1-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The ethanamine group can be oxidized to form corresponding imines or nitriles.
Reduction Reactions: The compound can be reduced to form derivatives with different degrees of saturation.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions to replace bromine atoms.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Major Products Formed:
- Substitution reactions yield various substituted pyridine derivatives.
- Oxidation reactions produce imines or nitriles.
- Reduction reactions result in saturated amines or other reduced derivatives .
Applications De Recherche Scientifique
1-(3,5-Dibromopyridin-2-yl)ethan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.
Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-(3,5-Dibromopyridin-2-yl)ethan-1-amine depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The molecular targets and pathways involved can vary based on the specific context in which the compound is used .
Comparaison Avec Des Composés Similaires
- 1-(3,6-Dibromopyridin-2-yl)ethan-1-amine
- 2-(3,5-Dibromopyridin-4-yl)ethan-1-amine
- 1-(2,5-Dibromopyridin-3-yl)ethan-1-amine
Comparison: 1-(3,5-Dibromopyridin-2-yl)ethan-1-amine is unique due to the specific positioning of the bromine atoms and the ethanamine group, which can influence its reactivity and interactions with other molecules. Compared to its analogs, it may exhibit different chemical and biological properties, making it suitable for specific applications .
Propriétés
Formule moléculaire |
C7H8Br2N2 |
|---|---|
Poids moléculaire |
279.96 g/mol |
Nom IUPAC |
1-(3,5-dibromopyridin-2-yl)ethanamine |
InChI |
InChI=1S/C7H8Br2N2/c1-4(10)7-6(9)2-5(8)3-11-7/h2-4H,10H2,1H3 |
Clé InChI |
BIQSASDTMJURLN-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=C(C=C(C=N1)Br)Br)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-(Bicyclo[2.2.1]heptan-2-yl)-N-methylethan-1-amine](/img/structure/B13532113.png)





![2-{[(Tert-butoxy)carbonyl]amino}-4-methyl-3-(propan-2-yl)pentanoicacid](/img/structure/B13532152.png)
![4-[(Pyrrolidin-2-yl)methyl]pyrimidine](/img/structure/B13532159.png)
